molecular formula C23H21ClN4O2 B2822439 N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide CAS No. 1261018-51-2

N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide

Cat. No.: B2822439
CAS No.: 1261018-51-2
M. Wt: 420.9
InChI Key: YHKPHSOQJCFGAJ-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group, a pyrrole ring, and an N-benzyl-N-ethylacetamide side chain. The compound’s synthesis typically involves multi-step reactions, such as cyclization of amidoximes with carboxylic acid derivatives, followed by functionalization of the pyrrole and acetamide moieties. Characterization methods like NMR, IR, and X-ray crystallography (as exemplified in unrelated but methodologically relevant studies ) are critical for confirming its structure.

Properties

IUPAC Name

N-benzyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-2-27(15-17-8-4-3-5-9-17)21(29)16-28-13-7-12-20(28)23-25-22(26-30-23)18-10-6-11-19(24)14-18/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKPHSOQJCFGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, studies indicate that derivatives of oxadiazoles can effectively combat Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The specific compound N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide has been evaluated for its antibacterial properties against various strains.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Oxadiazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that N-benzyl derivatives may enhance the efficacy of existing chemotherapeutics by acting synergistically .

CNS Activity

Given the structural components resembling known neuroactive compounds, this compound may exhibit central nervous system (CNS) activity. Research into similar compounds has shown potential for treating neurological disorders such as anxiety and depression .

Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, N-benzyl derivatives like this compound demonstrated notable activity against both S. aureus and E. coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Anticancer Efficacy

A recent investigation into the anticancer properties of oxadiazole derivatives highlighted that N-benzyl compounds could inhibit tumor growth in vitro and in vivo models. The mechanism involved the modulation of apoptotic pathways and cell cycle disruption .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialS. aureus, E. coliSignificant inhibition
AnticancerCancer cell linesInduction of apoptosis
CNS ActivityNeuronal cellsPotential anxiolytic effects

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl/H₂O, reflux): Cleaves the amide bond to form carboxylic acid and ethylbenzylamine derivatives.

  • Basic hydrolysis (e.g., NaOH/EtOH): Produces carboxylate salts and substituted amines.

Reaction conditions influence product stability due to competing decomposition of the oxadiazole ring under prolonged heating .

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in nucleophilic substitutions, particularly at the 5-position. Documented reactions in analogous compounds include:

Reaction TypeReagents/ConditionsProductYieldSource
Amination NH₃, DMF, 80°C5-amino-1,2,4-oxadiazole derivative62–78%
Thiol substitution RSH, K₂CO₃, CH₃CN5-thioether oxadiazole55–70%

The electron-withdrawing chlorine on the phenyl ring enhances electrophilicity at the oxadiazole’s 5-position, facilitating these substitutions .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS preferentially at the α-position:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups.

  • Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives.

  • Halogenation : Electrophiles like Br₂/FeBr₃ add halogens regioselectively .

Steric hindrance from the adjacent oxadiazole group may reduce reaction rates compared to simpler pyrroles .

Cross-Coupling Reactions

The 3-chlorophenyl group participates in metal-catalyzed couplings:

ReactionCatalysts/ReagentsApplication
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl formation for drug analogs
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amineC–N bond formation

These reactions modify the aryl group to enhance bioactivity or solubility .

Reductive Transformations

  • Hydrogenolysis : Pd/C/H₂ cleaves the N-benzyl group to yield primary amines (e.g., deprotected acetamide intermediates).

  • Nitro Reduction : If nitro groups are introduced via EAS, SnCl₂/HCl converts them to amines .

Biological Interactions

While direct pharmacological data for this compound is limited, structurally related oxadiazoles exhibit:

  • EGFR tyrosine kinase inhibition (IC₅₀ = 0.8–2.1 µM in analogues ).

  • Antioxidant activity via radical scavenging (DPPH assay: 64–81% inhibition in triazole-oxadiazole hybrids ).

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 220°C, releasing CO, NH₃, and chlorinated aromatics.

  • Photolysis : UV exposure cleaves the oxadiazole ring, forming nitriles and isocyanates .

Synthetic Optimization Challenges

  • Steric effects : Bulky substituents on the pyrrole and benzyl groups hinder reaction kinetics.

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve oxadiazole reactivity over THF or dioxane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The 1,2,4-oxadiazole ring is a common feature in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Reported Activity
N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide 3-chlorophenyl, pyrrole, N-benzyl-N-ethylacetamide ~428.9 (calculated) Hypothesized kinase inhibition*
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxamide 4-nitrophenyl, carboxamide 235.2 Antimicrobial
5-(Pyridin-3-yl)-1,2,4-oxadiazole Pyridinyl 161.2 Anticancer (in vitro)

*The 3-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to electron-withdrawing groups (e.g., nitro in the second example). The pyrrole and acetamide side chains further modulate solubility and bioavailability.

Comparison with Pyrrole-Containing Derivatives

Pyrrole rings contribute to π-π stacking interactions in drug-receptor binding. For example:

  • N-Benzylpyrrole-1-carboxamides : These lack the oxadiazole moiety but share the N-benzylacetamide group. Their simpler structures often exhibit lower metabolic stability but higher solubility in aqueous media.
  • 2-(1H-Pyrrol-1-yl)acetamides with heteroaryl groups : Substitution with thiazole or imidazole (instead of oxadiazole) reduces oxidative stability but may improve CNS penetration.

Research Findings and Pharmacological Potential

  • Kinase Inhibition : The oxadiazole and chlorophenyl groups may synergistically inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding .
  • Antimicrobial Activity : Chlorophenyl-oxadiazole derivatives often disrupt bacterial membrane integrity, though efficacy depends on substituent electronegativity.
  • Metabolic Stability : The acetamide side chain likely reduces hepatic clearance compared to ester-containing analogs.

Q & A

Basic: What are the critical steps and parameters for synthesizing N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide?

Answer:
The synthesis involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under reflux conditions (commonly in ethanol/water mixtures).
  • Step 2: Functionalization of the pyrrole ring through nucleophilic substitution or coupling reactions.
  • Step 3: Acetamide group introduction via alkylation or amidation, often using bases like NaH or K₂CO₃ in aprotic solvents (e.g., DMF) .

Key Parameters:

  • Temperature: Controlled heating (60–100°C) for cyclization steps; room temperature for coupling reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate intermediates and final product .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., oxadiazole C=N at ~165 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns, especially for chlorine-containing derivatives .
  • Elemental Analysis: Validate C, H, N, and O content within ±0.4% theoretical values .

Basic: How should researchers approach purification challenges for this compound?

Answer:

  • Chromatography: Use silica gel columns with gradient elution (e.g., hexane:ethyl acetate from 9:1 to 1:1) to separate polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final purity validation (>95%) .

Advanced: How can reaction yields be optimized for the oxadiazole ring formation?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
  • Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of aromatic precursors.
  • Design of Experiments (DoE): Use factorial designs to evaluate interactions between temperature, reagent stoichiometry, and reaction time .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in biological assays?

Answer:

  • Target Identification: Use computational docking studies (e.g., AutoDock Vina) to predict binding to enzymes like cytochrome P450 or kinases.
  • Enzyme Inhibition Assays: Measure IC₅₀ values against microbial proteases or cancer cell lines (e.g., MCF-7) using fluorogenic substrates .
  • Metabolic Stability Tests: Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced: How should contradictory bioactivity data between similar analogs (e.g., 3-chlorophenyl vs. 4-methylphenyl derivatives) be resolved?

Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects on logP, steric bulk, and electronic properties using QSAR models.
  • Orthogonal Assays: Validate antimicrobial activity via both agar diffusion and broth microdilution methods to rule out false positives .
  • Crystallography: Resolve 3D structures of protein-ligand complexes to identify critical binding interactions altered by substituents .

Advanced: What methodologies mitigate degradation during long-term stability studies?

Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Lyophilization: Improve shelf life by lyophilizing the compound in phosphate buffer (pH 7.4).
  • Antioxidant Additives: Include 0.01% BHT in storage solutions to prevent oxidation of the pyrrole ring .

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